4-propoxy-2-(trifluoromethyl)benzaldehyde
Overview
Description
4-propoxy-2-(trifluoromethyl)benzaldehyde is an organic compound that features both a trifluoromethyl group and a propyloxy group attached to a benzaldehyde core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as Umemoto’s reagents or other trifluoromethylating agents . The propyloxy group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-propoxy-2-(trifluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl and propyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and appropriate bases.
Major Products Formed
Oxidation: 4-(Propyloxy)-2-(trifluoromethyl)benzoic acid.
Reduction: 4-(Propyloxy)-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-propoxy-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: It is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological targets.
Mechanism of Action
The mechanism of action of 4-propoxy-2-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate enzyme activity and cell signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Lacks the propyloxy group, making it less lipophilic.
4-(Methoxy)-2-(trifluoromethyl)benzaldehyde: Contains a methoxy group instead of a propyloxy group, which can affect its reactivity and biological activity.
4-(Ethoxy)-2-(trifluoromethyl)benzaldehyde: Contains an ethoxy group, which provides different steric and electronic properties compared to the propyloxy group.
Uniqueness
4-propoxy-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both the trifluoromethyl and propyloxy groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-propoxy-2-(trifluoromethyl)benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-5-16-9-4-3-8(7-15)10(6-9)11(12,13)14/h3-4,6-7H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAGKXKQPNTNKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.